molecular formula C11H5F6NO B1301079 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline CAS No. 35877-04-4

2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

Cat. No. B1301079
CAS RN: 35877-04-4
M. Wt: 281.15 g/mol
InChI Key: AOGNHURBEDTPIZ-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a compound that belongs to the quinoline family, characterized by the presence of a hydroxy group at the 4-position and two trifluoromethyl groups at the 2 and 6 positions of the quinoline ring. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of hydroxyquinoline derivatives can be achieved through various methods. One approach involves the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides, followed by the reduction of the nitro group to yield functionalized 4-hydroxyquinolines . Another efficient synthesis method for hydroxyquinoline derivatives is a one-pot reaction of aromatic amines with diethyl malonate, catalyzed by triethylamine . Additionally, the synthesis of trifluoromethyl-containing quinolines can be performed through cyclization reactions of N,N'-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines in a strongly acidic medium .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using X-ray crystallography. For instance, the crystal structure of 2,8-bis(trifluoromethyl)-4-vinylquinoline, a related compound, has been determined, revealing intermolecular hydrogen bonds and halogen-halogen interactions . These structural analyses are crucial for understanding the molecular interactions and properties of the compounds.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, the synthesis of 1,2-bis-quinolinyl-1,4-naphthoquinones involves the reaction of 4-hydroxy-2(1H)-quinolinones with 1,4-naphthoquinone, leading to compounds with potential antineoplastic activity . The reactivity of the hydroxy group and the presence of substituents on the quinoline ring influence the types of chemical reactions these compounds can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-bis(trifluoromethyl)-4-hydroxyquinoline and related compounds are influenced by their molecular structure. The presence of trifluoromethyl groups can increase the lipophilicity of the molecule, potentially affecting its biological activity and pharmacokinetics. The hydroxy group can participate in hydrogen bonding, which may influence solubility and reactivity. The tautomeric equilibrium of hydroxyquinolines can be studied by NMR spectroscopy and computational methods to gain insights into their chemical behavior .

Scientific Research Applications

Photoluminescence and Electroluminescence Applications

  • Photoluminescence and Electroluminescence of Iridium(III) Complexes : Utilizing 2',6'-bis(trifluoromethyl)-2,4'-bipyridine as a monoanionic cyclometalated ligand, iridium(III) complexes were prepared and investigated for their potential application as efficient emitters in OLEDs (Organic Light-Emitting Diodes). These complexes exhibited significant emissions in green and orange lights, suggesting their suitability for OLED performance (Jing, Zhao, & Zheng, 2017).

  • Zn Complexes with Luminescent Properties : A Zn(II) complex was synthesized using a novel 2-substituted-8-hydroxyquinoline ligand characterized by various spectroscopic techniques. This complex displayed yellow luminescence both in solution and solid state, hinting at potential applications in luminescent materials (Huo, Zhu, & Hu, 2010).

Biological Evaluation and Potential Therapeutic Applications

  • Novel Urea and Bis-Urea Primaquine Derivatives : A series of novel compounds with primaquine and substituted benzene moieties were synthesized and evaluated for biological activity. Among these, some derivatives showed promising antiproliferative effects against cancer cell lines, suggesting potential therapeutic applications (Perković et al., 2016).

Chemical Reactivity and Structural Analysis

  • Hydrolysis of Bis(8-hydroxyquinoline) Phosphate : Research on the hydrolysis of bis(8-hydroxyquinoline) phosphate in the presence of various metal ions contributes to understanding the chemical reactivity and interactions in such compounds (Browne & Bruice, 1992).

  • Characterization of Bis-8-hydroxyquinoline-Armed Ligands : Studies on bis-8-hydroxyquinoline-armed ligands have shown their potential as fluorescent chemosensors for zinc, indicating applications in chemical sensing (Kawakami et al., 2001).

  • Crystal Structure Analysis : The X-ray crystal structure analysis of compounds like 2,8-bis(trifluoromethyl)-4-vinylquinoline provides valuable insights into their molecular structure, which is crucial for understanding their properties and potential applications (Guillon et al., 2018).

Material Science and Engineering Applications

  • Polyimides Synthesis for Engineering Materials : The synthesis and polymerization of compounds like 2,2'-bis(trifluoromethyl)-4,4', 5,5'-biphenyltetracarboxylic dianhydride contribute to the development of fluorinated aromatic polyimides, which are significant in the field of materials science and engineering (Lin, Li, Cheng, & Harris, 1998).

Safety And Hazards

As with any chemical compound, handling “2,6-Bis(trifluoromethyl)-4-hydroxyquinoline” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for this compound would depend on its applications. If it shows promise in a particular field (like pharmaceuticals or materials science), further studies could be conducted to optimize its properties and evaluate its performance .

properties

IUPAC Name

2,6-bis(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6NO/c12-10(13,14)5-1-2-7-6(3-5)8(19)4-9(18-7)11(15,16)17/h1-4H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGNHURBEDTPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371169
Record name 2,6-Bis(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730989
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

CAS RN

35877-04-4
Record name 2,6-Bis(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35877-04-4
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